

piperazine derivative inhibition potency compared to acetogenins

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Compound Focus: Piperazine succinate

CAS No.: 14396-13-5

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Quantitative Comparison of Inhibitory Potency

The table below summarizes the inhibition potency and key characteristics of acetogenins and piperazine derivatives based on experimental data. The piperazine derivatives were specifically designed to mimic the structure of a simplified acetogenin (Δ lac-acetogenin) [1].

Feature	Classical Acetogenins (e.g., Bullatacin)	Piperazine-Based Analogues
Target	Mitochondrial Complex I (NADH-ubiquinone oxidoreductase) [1] [2] [3]	Mitochondrial Complex I (NADH-ubiquinone oxidoreductase) [1]
General Potency	Very potent; bullatacin IC ₅₀ in the picomolar range (0.0004 μ M) [3]	Potent; IC ₅₀ at nanomolar levels [1]
Key Structural Moieties	1-3 Tetrahydrofuran (THF) rings, α,β -unsaturated γ -lactone, long hydrocarbon chain [3] [4]	Piperazine ring replacing bis-THF core, hydrophobic side chains, lactone moiety [1]
Effect on Reverse Electron Transfer	Strong inhibition [1]	Remarkably weaker inhibition[citation:]

Feature	Classical Acetogenins (e.g., Bullatacin)	Piperazine-Based Analogues
Induced Superoxide Production	Markedly low [1]	Relatively high [1]
Binding Subunit (Photoaffinity Labeling)	ND1 subunit [1]	49 kDa subunit and an unidentified subunit [1]

Detailed Experimental Data and Protocols

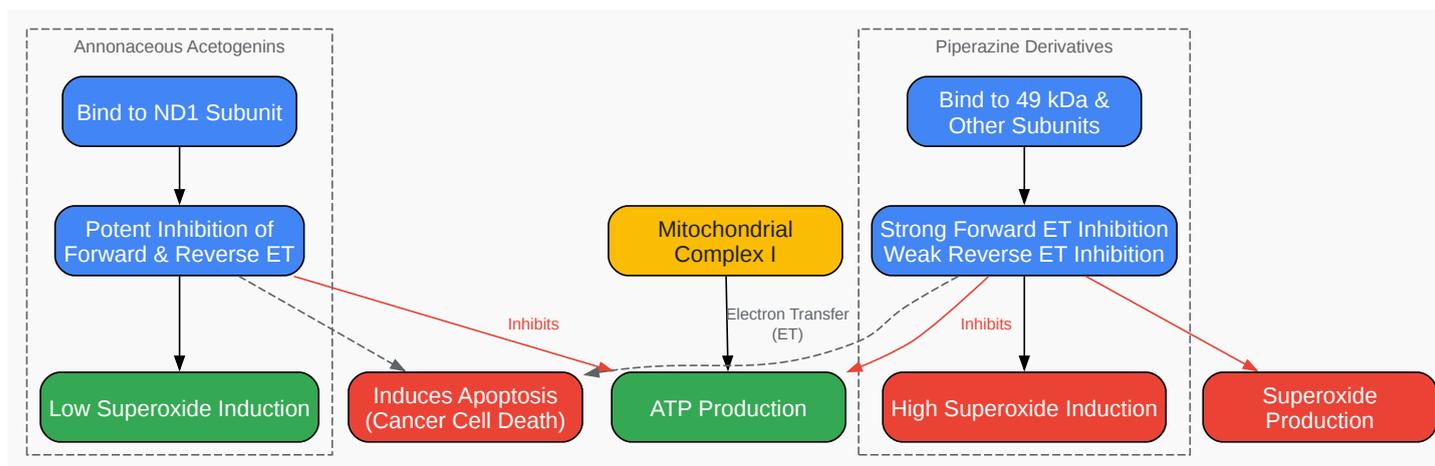
The comparative data in the table above is primarily derived from studies on bovine heart mitochondrial Complex I. Below is a summary of the key experimental methodologies used [1].

- **Enzyme Source:** Bovine heart submitochondrial particles (SMPs).
- **Activity Measurement:** Complex I (NADH oxidase) activity was measured spectrophotometrically by monitoring the disappearance of NADH at 340 nm.
- **Inhibition Assay:** SMPs were equilibrated with an inhibitor for 4 minutes before initiating the reaction with NADH. The IC₅₀ values (concentration causing 50% inhibition) were determined from these assays.
- **Superoxide Production:** Measured at 25°C by monitoring the superoxide-dependent oxidation of epinephrine to adrenochrome using a dual-wavelength spectrophotometer.
- **Photoaffinity Labeling:** This technique was used to identify the binding site of the inhibitors. A photoreactive piperazine derivative (¹²⁵I)AFP) was synthesized and cross-linked to the enzyme upon exposure to UV light. The labeled subunits were then identified through subsequent analysis.

Mechanisms of Action and Signaling Pathways

While both compound classes inhibit mitochondrial Complex I, their precise mechanisms and binding sites differ, leading to distinct biochemical outcomes.

The following diagram illustrates the proposed mechanism of these inhibitors within the context of mitochondrial Complex I, based on the findings from the research.



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The primary therapeutic action of both acetogenins and the discussed piperazine derivatives is the inhibition of Complex I, leading to reduced ATP production and ultimately cell death, which is particularly effective against cancer cells [3] [4]. However, their different binding sites suggest they represent distinct classes of Complex I inhibitors [1].

Key Insights for Research and Development

- **Piperazines as a Synthetic Alternative:** Piperazine derivatives serve as potent, synthetically accessible mimics of complex natural acetogenins. Replacing the bis-THF core with a piperazine ring maintains significant inhibitory potency while simplifying synthesis [1].
- **Distinct Mechanisms:** The differences in binding subunits and effects on reverse electron transfer/superoxide production indicate that piperazines and classical acetogenins act via distinct mechanisms. This suggests potential for developing combination therapies that target Complex I at multiple points [1].
- **Beyond Complex I Inhibition:** It is important to note that piperazine is a versatile scaffold in medicinal chemistry. Many piperazine derivatives are developed for other targets (e.g., urease, acetylcholinesterase) and their biological activity is not limited to Complex I inhibition [5] [6] [7].

The search results indicate that direct head-to-head comparisons of these two compound classes across multiple biological targets are not extensively published. The data presented here focuses specifically on their roles as inhibitors of mitochondrial Complex I.

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To cite this document: Smolecule. [piperazine derivative inhibition potency compared to acetogenins].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b6642555#piperazine-derivative-inhibition-potency-compared-to-acetogenins>]

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